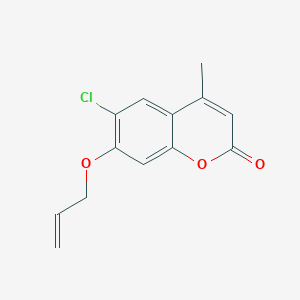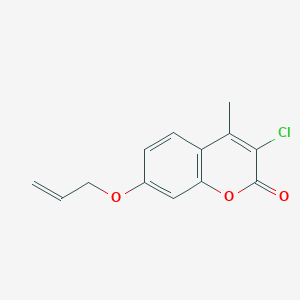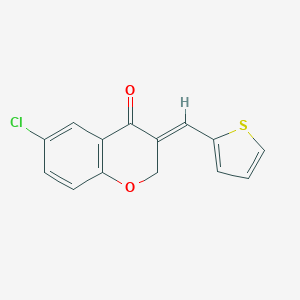![molecular formula C20H15ClN4O2S2 B304753 6-(4-chlorobenzylidene)-5-imino-2-[(2-phenoxyethyl)sulfanyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304753.png)
6-(4-chlorobenzylidene)-5-imino-2-[(2-phenoxyethyl)sulfanyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-chlorobenzylidene)-5-imino-2-[(2-phenoxyethyl)sulfanyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one, commonly known as CTPI, is a novel compound with potential applications in scientific research. CTPI is a member of the thiadiazolo[3,2-a]pyrimidin-7-one family, which has shown promising results in various fields of research.
作用機序
The mechanism of action of CTPI is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression. CTPI has also been shown to modulate the expression of certain genes and proteins involved in these processes.
Biochemical and Physiological Effects
Studies have shown that CTPI has significant biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models. CTPI has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, CTPI has been reported to improve cognitive function and reduce the symptoms of neurological disorders in animal models.
実験室実験の利点と制限
One advantage of using CTPI in lab experiments is its high potency and selectivity. CTPI has been shown to have a higher potency and selectivity compared to other compounds in the thiadiazolo[3,2-a]pyrimidin-7-one family. However, one limitation of using CTPI is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for research on CTPI. One area of interest is the development of more efficient and scalable synthesis methods for CTPI. Another area of interest is the investigation of CTPI's role in the treatment of other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to elucidate the mechanism of action of CTPI and its potential applications in other fields of research, such as immunology and infectious diseases.
Conclusion
In conclusion, CTPI is a novel compound with potential applications in scientific research. Its high potency and selectivity make it an attractive candidate for further investigation. CTPI has shown promising results in various fields of research, including anti-inflammatory, antioxidant, and anti-cancer properties. Further studies are needed to fully understand the mechanism of action of CTPI and its potential applications in other fields of research.
合成法
The synthesis of CTPI involves the reaction of 2-[(2-phenoxyethyl)sulfanyl]-5,6-dihydro-4H-[1,3,4]thiadiazine with 4-chlorobenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with ammonium acetate to obtain CTPI. The yield of this method is reported to be around 60%.
科学的研究の応用
CTPI has shown potential in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anti-cancer properties. CTPI has also been investigated for its role in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
製品名 |
6-(4-chlorobenzylidene)-5-imino-2-[(2-phenoxyethyl)sulfanyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
|---|---|
分子式 |
C20H15ClN4O2S2 |
分子量 |
442.9 g/mol |
IUPAC名 |
(6E)-6-[(4-chlorophenyl)methylidene]-5-imino-2-(2-phenoxyethylsulfanyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H15ClN4O2S2/c21-14-8-6-13(7-9-14)12-16-17(22)25-19(23-18(16)26)29-20(24-25)28-11-10-27-15-4-2-1-3-5-15/h1-9,12,22H,10-11H2/b16-12+,22-17? |
InChIキー |
AQTJAQOGNKUOIC-QNISKULHSA-N |
異性体SMILES |
C1=CC=C(C=C1)OCCSC2=NN3C(=N)/C(=C\C4=CC=C(C=C4)Cl)/C(=O)N=C3S2 |
SMILES |
C1=CC=C(C=C1)OCCSC2=NN3C(=N)C(=CC4=CC=C(C=C4)Cl)C(=O)N=C3S2 |
正規SMILES |
C1=CC=C(C=C1)OCCSC2=NN3C(=N)C(=CC4=CC=C(C=C4)Cl)C(=O)N=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methanone](/img/structure/B304670.png)




![ethyl 8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B304678.png)
![1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline](/img/structure/B304682.png)

![2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B304685.png)

![(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304690.png)
![1-[1-(6-Methoxynaphthalen-2-yl)ethyl]-5-phenacyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B304692.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline](/img/structure/B304693.png)
